molecular formula C24H10Br2N2O4S2 B5006657 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(6-bromo-2H-chromen-2-one)

3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(6-bromo-2H-chromen-2-one)

Cat. No. B5006657
M. Wt: 614.3 g/mol
InChI Key: PGSWVHSUULBPNX-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . They are found in many biologically active compounds and have been used in the development of a variety of drugs . Chromenones, on the other hand, are a type of organic compound that contain a chromene core structure. They are known for their wide range of biological activities.


Molecular Structure Analysis

Thiazoles have a planar structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of chromenones consists of a benzene ring fused to a heterocyclic pyrone ring.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of chromenones would depend on their specific structure.

Mechanism of Action

The mechanism of action of thiazole and chromenone derivatives would depend on their specific biological activity. For example, some thiazole derivatives are known to inhibit certain enzymes, thereby exerting their therapeutic effects .

properties

IUPAC Name

6-bromo-3-[2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Br2N2O4S2/c25-13-1-3-19-11(5-13)7-15(23(29)31-19)17-9-33-21(27-17)22-28-18(10-34-22)16-8-12-6-14(26)2-4-20(12)32-24(16)30/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWVHSUULBPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)C4=NC(=CS4)C5=CC6=C(C=CC(=C6)Br)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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